molecular formula C20H19NO B3080871 2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide CAS No. 1093070-13-3

2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide

Cat. No. B3080871
M. Wt: 289.4 g/mol
InChI Key: VXGKSYYNMQYQKT-UHFFFAOYSA-N
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Description

2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as A-967079 and has been found to have several interesting properties that make it a promising candidate for further investigation.

Scientific Research Applications

Colorimetric Sensing

Research on benzamide derivatives, including compounds similar to 2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide, has shown their application in colorimetric sensing. A study demonstrated that certain benzamide compounds could exhibit a color transition in response to fluoride anions, suggesting their potential in detecting fluoride anion in solutions (Younes et al., 2020).

Anticancer Evaluation

Benzamide derivatives have been evaluated for their anticancer properties. A study involving 2-(naphthalen-1-ylmethyl)-1H-benzimidazole, a compound related to 2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide, showed potential anticancer activity in vitro against various cancer cell lines (Salahuddin et al., 2014).

Kinetic Analysis in Multicomponent Reactions

The kinetics of multi-component reactions involving benzamide derivatives have been studied. These studies provide insights into the reaction mechanisms and rates, which are crucial for understanding and optimizing the synthesis of such compounds (Darijani et al., 2020).

Antibacterial Agents

Benzamide compounds, including those structurally related to 2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide, have been researched for their antibacterial properties. Studies have shown that certain benzamide derivatives can act as potent antibacterial agents (Abbasi et al., 2015).

CNS D-2 Dopamine Receptor Imaging

Some benzamide analogues have been developed for imaging CNS D-2 dopamine receptors. These studies provide valuable information for developing new imaging agents for neurological studies (Murphy et al., 1990).

properties

IUPAC Name

2-methyl-N-(2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-15-7-2-4-11-18(15)20(22)21-14-13-17-10-6-9-16-8-3-5-12-19(16)17/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGKSYYNMQYQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660797
Record name 2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide

CAS RN

1093070-13-3
Record name 2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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